molecular formula C17H19N5O3S B2630755 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide CAS No. 445413-55-8

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Numéro de catalogue: B2630755
Numéro CAS: 445413-55-8
Poids moléculaire: 373.43
Clé InChI: WOOPNLVOMYIUKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity in Cancer Cell Lines
The compound has shown promising results in inhibiting tumor growth in cancer cell lines such as MCF7 (breast cancer) and K562 (leukemic cancer). These findings suggest its potential for developing new cancer therapies. The antitumor activity of similar purine-based compounds was evaluated using cell viability assays and computer docking experiments, indicating effectiveness in blocking oncogenic tyrosine kinases, particularly bcr/abl, which are crucial in the development of certain types of cancer (Sultani et al., 2017).

Synthesis of New [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine Ring Systems
Research has led to the synthesis of new thiadiazepino-purine ring systems from the compound, highlighting its versatility in creating novel chemical structures. These developments provide valuable insights for the chemical synthesis community, offering new pathways for the exploration of therapeutic agents (Hesek & Rybár, 1994).

Neuroprotective and MAO-B Inhibitory Activities
Studies have identified derivatives of the compound with neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities, suggesting its potential in treating neurodegenerative diseases. This discovery opens up new avenues for the development of treatments targeting neurological conditions (Mitkov et al., 2022).

Anticancer Activity and Molecular Modeling
Further research into the compound's analogues has demonstrated significant anticancer activity, with some derivatives showing good to excellent inhibition against human breast cancer cell lines. Molecular modeling and synthesis efforts contribute to understanding the compound's mechanisms of action and optimizing its anticancer properties (Hayallah, 2017).

Adenosine Receptor Antagonism for Therapeutic Applications
The compound and its derivatives have been identified as potent antagonists of the A(2B) adenosine receptor, with high affinity and selectivity. This characteristic suggests potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial, such as inflammatory diseases and cancer (Tabrizi et al., 2008).

Propriétés

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-10-12(23)18-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOPNLVOMYIUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.